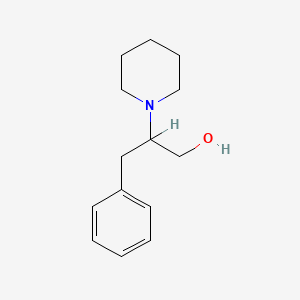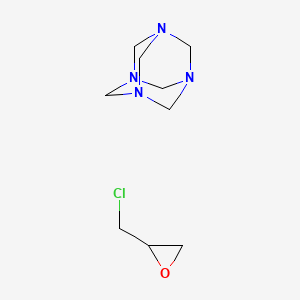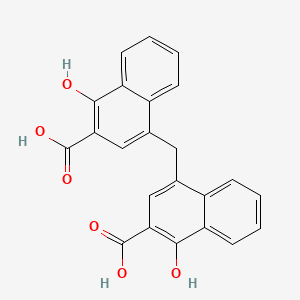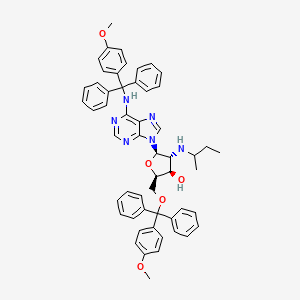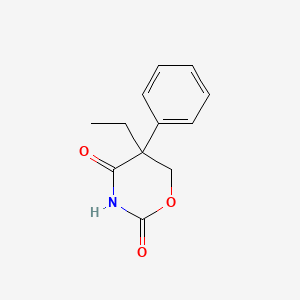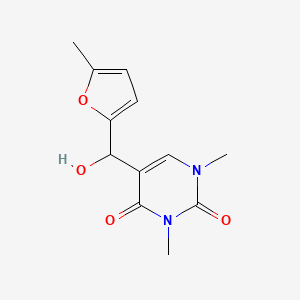
Telaprevir metabolite M4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telaprevir metabolite M4 is a derivative of telaprevir, a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infections. Telaprevir is a peptidomimetic inhibitor of the hepatitis C virus NS3/4A protease, which is essential for viral replication. The metabolite M4 is one of the major metabolites formed during the metabolism of telaprevir in the human body .
Méthodes De Préparation
The synthesis of telaprevir metabolite M4 involves several steps, including the use of biocatalysis and multicomponent reactions. The synthetic route typically starts with the preparation of telaprevir, followed by its metabolic conversion to the M4 metabolite. The reaction conditions often involve the use of specific enzymes and catalysts to facilitate the conversion. Industrial production methods may include large-scale biocatalytic processes to ensure high yield and purity of the metabolite .
Analyse Des Réactions Chimiques
Telaprevir metabolite M4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and hydrolyzing agents like water or acids. The major products formed from these reactions include pyrazinoic acid and other reduced or oxidized derivatives of the parent compound .
Applications De Recherche Scientifique
Telaprevir metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and biotransformation of antiviral agents. In biology, it helps in understanding the interactions between viral protease inhibitors and their targets. In medicine, it is used to evaluate the efficacy and safety of telaprevir and its metabolites in treating hepatitis C virus infections. Additionally, telaprevir and its metabolites have been explored for their potential use in treating other viral infections, such as enterovirus D68 and SARS-CoV-2 .
Mécanisme D'action
Telaprevir metabolite M4 exerts its effects by inhibiting the hepatitis C virus NS3/4A protease, which is crucial for viral replication. The inhibition of this protease prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral life cycle. The molecular targets involved include the NS3/4A protease and other viral proteins essential for replication. The pathways affected by this inhibition include the viral replication and assembly pathways .
Comparaison Avec Des Composés Similaires
Telaprevir metabolite M4 can be compared with other similar compounds, such as boceprevir and simeprevir, which are also NS3/4A protease inhibitors used in the treatment of hepatitis C virus infections. While all these compounds share a similar mechanism of action, telaprevir and its metabolites, including M4, have shown unique pharmacokinetic and pharmacodynamic properties. For instance, telaprevir has a higher binding affinity for the NS3/4A protease and a different metabolic profile compared to boceprevir and simeprevir .
Propriétés
Numéro CAS |
1616728-72-3 |
|---|---|
Formule moléculaire |
C27H40N6O4 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H40N6O4/c1-27(2,3)22(26(37)33-15-17-10-7-11-18(17)21(33)23(28)34)32-25(36)20(16-8-5-4-6-9-16)31-24(35)19-14-29-12-13-30-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H2,28,34)(H,31,35)(H,32,36)/t17-,18-,20-,21-,22+/m0/s1 |
Clé InChI |
OGPCBCPSBXYSGK-OOOLTRJPSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 |
SMILES canonique |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)N)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



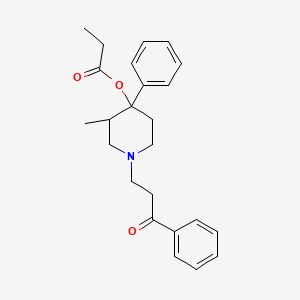

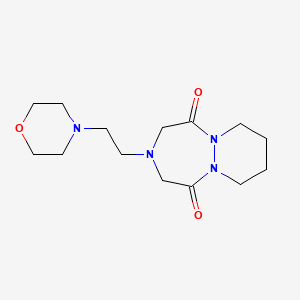
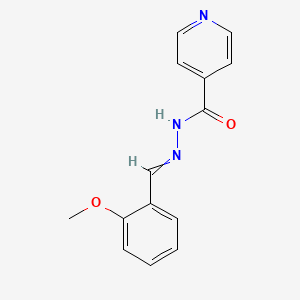
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)


